

A Head-to-Head Comparison of Plasticizer Leaching: DINCH vs. Citrate-Based Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Cat. No.: B065447

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision, balancing material performance with safety and stability. The potential for plasticizers to leach from a polymer matrix is a primary concern, particularly in sensitive applications like medical devices, pharmaceutical packaging, and food contact materials. This guide provides an objective, data-driven comparison of the leaching characteristics of two leading classes of non-phthalate plasticizers: 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) and citrate-based esters, primarily acetyl tributyl citrate (ATBC).

This comparison guide synthesizes available experimental data to evaluate the migration performance of these plasticizers from Polyvinyl Chloride (PVC), a common polymer in the aforementioned applications. We will delve into quantitative leaching data, detailed experimental protocols for migration testing, and visual workflows to clarify the processes involved.

Quantitative Leaching Data: A Comparative Overview

Direct, side-by-side comparative studies on the leaching of DINCH versus citrate-based plasticizers are limited in publicly available literature. However, data from studies evaluating various non-phthalate plasticizers under consistent conditions allow for a substantive comparison. The following table summarizes representative data on the migration of ATBC and another non-phthalate alternative, Di(2-ethylhexyl) terephthalate (DEHT), from PVC films into

food simulants. DEHT is often used in similar applications to DINCH and provides a relevant benchmark.

It is generally recognized that DINCH exhibits a low migration rate and high resistance to extraction, making it a preferred choice for sensitive applications.[\[1\]](#) Citrate esters are also favored for their low toxicity and good compatibility with a wide range of polymers.[\[1\]](#) The data below indicates that migration is highly dependent on the nature of the food simulant, with significantly more leaching occurring in fatty simulants like olive oil compared to aqueous or acidic solutions.

Table 1: Specific Migration of ATBC and DEHT from PVC Films into Food Simulants

Plasticizer	Polymer Matrix	Food Simulant	Contact Conditions	Specific Migration (mg/dm ²)	Data Source
Acetyl Tributyl Citrate (ATBC)	PVC	Olive Oil	10 days at 40°C	2.5	Coltro et al., 2014 [2]
Di(2-ethylhexyl) terephthalate (DEHT)	PVC	Olive Oil	10 days at 40°C	3.5	Coltro et al., 2014 [2]
Acetyl Tributyl Citrate (ATBC)	PVC	3% Acetic Acid	10 days at 40°C	< 0.2 (Not Detected)	Coltro et al., 2014 [2]
Di(2-ethylhexyl) terephthalate (DEHT)	PVC	3% Acetic Acid	10 days at 40°C	< 0.2 (Not Detected)	Coltro et al., 2014 [2]

Note: The lower the value, the lower the leaching. These results suggest that under these specific test conditions, ATBC may have a slightly lower migration rate into fatty simulants

compared to DEHT.

Experimental Protocols for Migration Testing

The following is a generalized methodology for conducting plasticizer migration studies from a polymer matrix into food simulants, based on common experimental designs found in the literature.

Objective: To quantify the amount of plasticizer that leaches from a polymer film into a liquid food simulant over a specified time and temperature.

1. Materials and Reagents:

- Plasticized PVC film samples containing a known concentration of the plasticizer of interest (e.g., DINCH or ATBC).
- Food Simulants:
 - Aqueous/Acidic: 3% (w/v) acetic acid in distilled water.
 - Fatty: Olive oil or isoctane.
- Analytical grade solvents for extraction and analysis (e.g., hexane, isoctane).
- High-purity plasticizer standards for calibration.
- Glass migration cells or beakers.
- Constant temperature incubator or oven.
- Analytical balance.
- Gas Chromatograph with Mass Spectrometer (GC-MS).

2. Sample Preparation:

- Cut the PVC film into precise dimensions (e.g., 1 dm²).

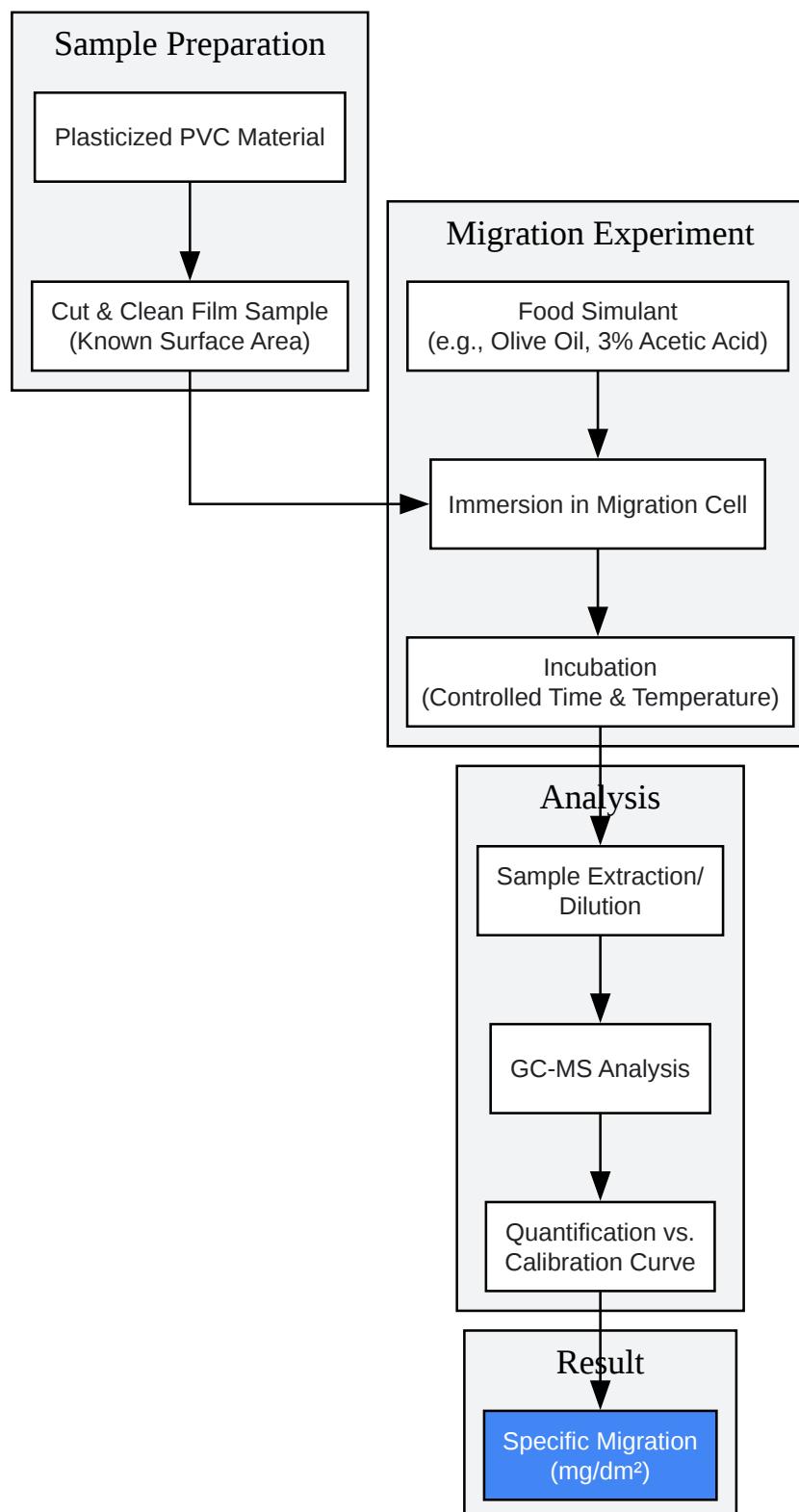
- Clean the surface of the film samples with a suitable solvent (e.g., ethanol) to remove any surface contaminants and then allow them to dry completely.
- Accurately weigh the prepared film samples.

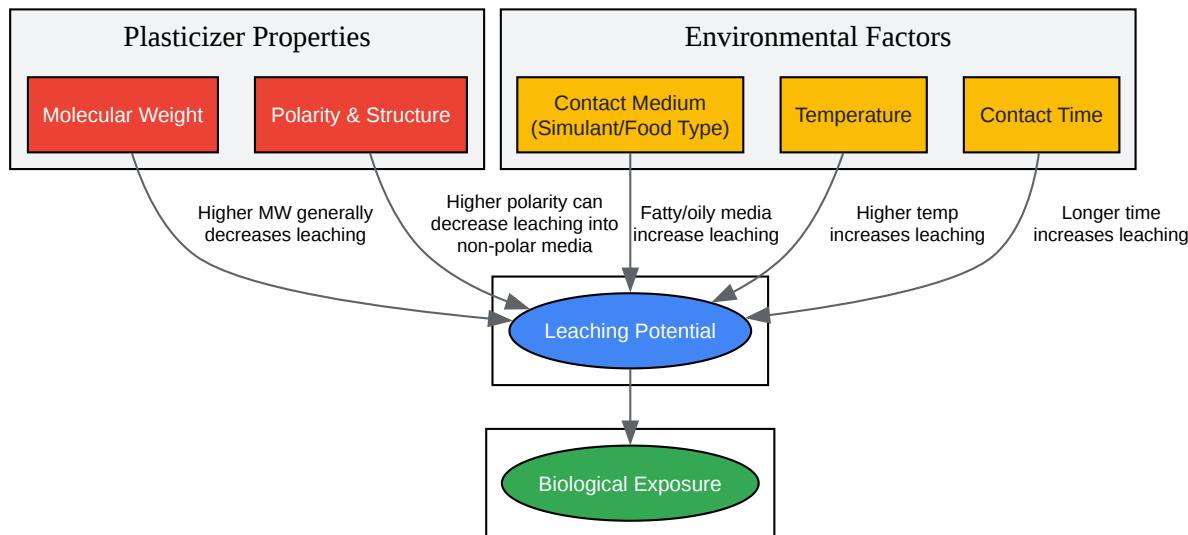
3. Migration (Exposure) Procedure:

- Place the prepared PVC film sample into a glass migration cell.
- Add a specific volume of the pre-conditioned food simulant to the cell, ensuring the film is completely immersed. A standard surface-area-to-volume ratio is typically used, for example, 6 dm² of film per 1 L of simulant.[\[2\]](#)
- Seal the migration cell to prevent evaporation.
- Place the sealed cells in an incubator set to the desired temperature (e.g., 40°C) for a specified duration (e.g., 10 days), simulating prolonged contact.[\[2\]](#)

4. Analytical Quantification (GC-MS):

- For Aqueous Simulants:
 - After the exposure period, remove the film.
 - Perform a liquid-liquid extraction of the simulant using a non-polar solvent like hexane to extract the leached plasticizer.
 - Concentrate the extract to a known volume.
- For Fatty Simulants (Olive Oil):
 - After exposure, the plasticizer is already dissolved in the oil. Direct injection into the GC-MS is often possible after dilution with a suitable solvent.
- GC-MS Analysis:
 - Prepare a series of standard solutions of the target plasticizer at known concentrations to create a calibration curve.


- Inject a known volume of the prepared sample extract into the GC-MS system.
- Identify the plasticizer based on its retention time and mass spectrum.
- Quantify the concentration of the plasticizer in the sample by comparing its peak area to the calibration curve.


5. Calculation of Specific Migration:

- The specific migration is typically expressed in milligrams of plasticizer per square decimeter of the polymer surface area (mg/dm^2).
- The calculation is based on the quantified concentration of the plasticizer in the simulant, the total volume of the simulant, and the surface area of the polymer film sample.

Visualizing the Process and Influencing Factors

To better understand the experimental process and the key factors influencing plasticizer leaching, the following diagrams are provided.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for determining plasticizer migration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Non-Phthalate Plasticizers: DOTP vs. DINCH vs. Citrates [eureka.patsnap.com]
- 2. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Plasticizer Leaching: DINCH vs. Citrate-Based Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065447#head-to-head-comparison-of-plasticizer-leaching-dinch-vs-citrate-based-plasticizers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com